molecular formula C10H10O3 B13974083 4-(1-Hydroxycyclopropyl)benzoic acid

4-(1-Hydroxycyclopropyl)benzoic acid

Cat. No.: B13974083
M. Wt: 178.18 g/mol
InChI Key: CTOLVMLQIMHQCS-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopropyl)benzoic acid is a benzoic acid derivative functionalized with a 1-hydroxycyclopropyl group. This structure combines a carboxylic acid moiety, suitable for further derivatization into amides or esters, with a strained cyclopropane ring bearing a hydroxyl group. The cyclopropanol group is a versatile synthetic intermediate, known to undergo oxidative fragmentation with hypervalent iodine reagents to yield mixed anhydrides. These reactive intermediates can be subsequently converted into a diverse array of carboxylic acid derivatives, including amides, esters, and macrocyclic lactones, making compounds like 4-(1-Hydroxycyclopropyl)benzoic acid valuable building blocks in diversity-oriented synthesis for drug discovery . While the exact biological profile of this specific compound requires further investigation, its molecular framework is representative of scaffolds used in medicinal chemistry. Structurally related compounds featuring benzoic acid and hydroxy-substituted alkyl groups are investigated in the development of therapeutic agents, such as CCR5 antagonists for HIV treatment and various other bicyclic compounds targeting a range of disorders . This reagent is provided for research applications, including as a starting material or intermediate in organic synthesis, method development, and library generation for screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-(1-hydroxycyclopropyl)benzoic acid

InChI

InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12)

InChI Key

CTOLVMLQIMHQCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of 4-Substituted Benzoic Acid Derivatives

A classical approach to introduce a cyclopropyl group onto an aromatic ring involves cyclopropanation reactions using diazo compounds or Simmons-Smith reagents on alkenyl precursors. For 4-(1-hydroxycyclopropyl)benzoic acid, a plausible route includes:

  • Starting from 4-vinylbenzoic acid or its ester derivatives.
  • Performing cyclopropanation using a zinc-copper couple with diiodomethane (Simmons-Smith reaction) to form the cyclopropyl ring at the para position.
  • Subsequent hydroxylation at the cyclopropane ring carbon adjacent to the aromatic ring can be achieved via selective oxidation or hydroboration-oxidation.

This multi-step chemical synthesis requires careful control of reaction conditions to preserve the cyclopropane ring and achieve selective hydroxylation.

Oxidative Functionalization Using Metal Catalysts

The synthesis of related compounds such as 4-(1-hydroxy-ethyl)benzoic acid has been reported using iron(III) nitrate nonahydrate as a catalyst along with 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) and potassium chloride under oxygen atmosphere in 1,2-dichloroethane at room temperature for 48 hours. This method involves:

  • Oxidative transformation of an alkyl side chain attached to the aromatic ring.
  • Use of Schlenk techniques to maintain an oxygen atmosphere.
  • Purification via silica gel chromatography.

While this exact method applies to hydroxyethyl substitution, similar oxidative strategies could be adapted for hydroxycyclopropyl derivatives, albeit with modifications to accommodate the cyclopropane ring's sensitivity.

Parameter Conditions for 4-(1-Hydroxy-ethyl)benzoic acid synthesis
Catalyst Iron(III) nitrate nonahydrate (0.1 mmol)
Radical mediator TEMPO (0.1 mmol)
Additive Potassium chloride (0.1 mmol)
Solvent 1,2-Dichloroethane (4.0 mL)
Atmosphere Oxygen (gas bag, 2-5 L capacity)
Temperature 25 °C
Reaction time 48 hours
Purification Silica gel column chromatography with petroleum ether/ethyl acetate

This approach highlights the use of mild oxidation conditions compatible with sensitive functional groups.

Biocatalytic and Enzymatic Synthesis Approaches

Advantages of Biocatalytic Methods

  • Use of renewable feedstocks such as amino acids.
  • Mild reaction conditions without toxic catalysts.
  • Potential for high selectivity and yield.
  • Sustainable and environmentally friendly process.
Enzyme Source Function in Cascade
Proteus mirabilis L-amino acid deaminase
Amycolatopsis orientalis Hydroxymandelate synthase
Pseudomonas putida (S)-mandelate dehydrogenase, benzoylformate decarboxylase
Saccharomyces cerevisiae Aldehyde dehydrogenase

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Cyclopropanation Multi-step, uses Simmons-Smith reagents, followed by hydroxylation Direct introduction of cyclopropyl ring; well-established reactions Requires careful control; sensitive intermediates; multiple steps
Oxidative Functionalization Metal-catalyzed oxidation of alkyl side chains under mild conditions Mild conditions; good yields for hydroxyalkyl derivatives Specific to certain side chains; adaptation needed for cyclopropyl
Biocatalytic Multi-Enzyme Cascade Enzymatic conversion of amino acids to hydroxybenzoic acids Sustainable; high selectivity; mild conditions Requires enzyme engineering for cyclopropyl derivatives; current focus on hydroxyethyl or hydroxyphenyl

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.

    Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-(1-Hydroxycyclopropyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
4-(1-Hydroxycyclopropyl)benzoic acid C₁₀H₁₀O₃ (inferred) 178.19 (calculated) Carboxylic acid, hydroxyl, cyclopropane Cyclopropane ring fused to hydroxyl and benzene
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Carboxylic acid, hydroxyl Hydroxyl group para to carboxylic acid
4-[[4-[[((1R,2S)-2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid C₂₄H₂₈N₂O₂ 376.50 Carboxylic acid, cyclopropane, piperidine Cyclopropane with phenyl and piperidine substituents
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Carboxylic acid, dihydroxyphenyl, propenoic acid Conjugated double bond and catechol moiety
Methyl 4-(1-aminocyclopropyl)benzoate C₁₁H₁₃NO₂ 191.23 Ester, amine, cyclopropane Cyclopropane with amine and ester groups

Key Observations :

  • The hydroxylated cyclopropane in the target compound introduces steric hindrance and polarity compared to simpler analogs like 4-hydroxybenzoic acid.
  • Piperidine-containing derivatives (e.g., ) exhibit enhanced bioavailability due to basic nitrogen atoms, unlike the neutral hydroxyl group in the target compound.
  • Ester derivatives (e.g., ) may show improved membrane permeability compared to carboxylic acids.

Physicochemical Properties

  • Solubility : The hydroxyl and carboxylic acid groups in 4-(1-Hydroxycyclopropyl)benzoic acid suggest moderate water solubility, similar to 4-hydroxybenzoic acid (solubility: ~5 g/L at 25°C) . Cyclopropane rings generally reduce solubility due to hydrophobicity, but polar groups may counteract this effect.
  • Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, while the hydroxyl on cyclopropane may have a higher pKa (~10–12), as seen in aliphatic alcohols.
  • Stability : Cyclopropane rings are strain-prone but stable under physiological conditions, as evidenced by analogs used in drug discovery .

Research Tools and Methodologies

Crystallographic software such as SHELX and SIR97 are critical for resolving the 3D structures of cyclopropane-containing compounds. For example, SHELXL’s refinement capabilities enable precise determination of strained cyclopropane geometries .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1-Hydroxycyclopropyl)benzoic acid?

Methodological Answer:
Synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid typically involves cyclopropanation of a precursor benzoic acid derivative. Key steps include:

  • Cyclopropane Ring Formation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods to introduce the cyclopropyl group. Ensure steric and electronic compatibility with the benzoic acid core .
  • Hydroxylation : Post-cyclopropanation hydroxylation may require protecting group strategies (e.g., tert-butyldimethylsilyl ether) to prevent side reactions. Enzymatic routes, such as cytochrome P450-mediated oxidation, offer regioselective hydroxylation .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (e.g., HydrROTICHROM® standards) ensures purity ≥98% .

Advanced: How can X-ray crystallography be optimized for resolving the crystal structure of 4-(1-Hydroxycyclopropyl)benzoic acid?

Methodological Answer:
Crystallographic challenges arise from the steric strain of the cyclopropane ring and potential disorder. Optimize via:

  • Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Address twinning with the TWIN/BASF commands .
  • Validation : Cross-validate with WinGX or ORTEP-3 for graphical representation and thermal ellipsoid analysis .

Basic: What analytical techniques are suitable for assessing the purity and stability of this compound?

Methodological Answer:

  • Quantitative Purity Analysis : Utilize LC-MS (e.g., Creative Proteomics’ platform) with electrospray ionization (ESI) in negative ion mode. Calibrate against reference standards (e.g., 4-hydroxybenzoic acid derivatives) .
  • Stability Profiling : Conduct pH-dependent degradation studies (pH 2–10) at 25–40°C. Monitor via UV-Vis spectroscopy (λ = 254 nm) and NMR (1H/13C) to track hydrolytic cleavage of the cyclopropane ring .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:

  • Multi-Technique Validation : Compare X-ray diffraction (bond lengths/angles) with DFT calculations (e.g., Gaussian 16) to assess conformational differences.
  • Structure Solution : Use SIR97 for direct methods in phase determination, especially with low-resolution data. Refine hydrogen positions via difference Fourier maps .
  • Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation or tautomerism in solution .

Basic: What are critical considerations in designing a metabolic pathway study for this compound?

Methodological Answer:

  • In Vitro Models : Use hepatic microsomes (e.g., human CYP3A4) to identify phase I metabolites. Track hydroxylation or ring-opening products via HRMS (High-Resolution Mass Spectrometry) .
  • Biotransformation : Assess gut microbiota metabolism using fecal incubations under anaerobic conditions. Monitor benzoic acid derivatives as potential degradation markers .

Advanced: How can computational modeling predict the reactivity of the cyclopropane ring in catalytic applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring strain energy (kcal/mol) using AMBER or CHARMM force fields. Compare with experimental thermochemical data (e.g., DSC).
  • Reactivity Descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites. Use Gaussian with B3LYP/6-31G(d) basis set for electron density maps .
  • Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) to predict bioactivity. Validate with in vitro assays .

Basic: How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

  • Storage : Maintain at 2–30°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Avoid exposure to moisture .
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to GHS hazard codes (e.g., H315 for skin irritation) for disposal protocols .

Advanced: What strategies address low yields in cyclopropane-functionalized benzoic acid synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Rh(II) carboxylates) for enhanced stereoselectivity. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
  • Kinetic Studies : Use stopped-flow IR to monitor reaction progress. Identify rate-limiting steps (e.g., ring closure) via Eyring plot analysis.
  • Byproduct Analysis : Characterize side products (e.g., dihydroxy derivatives) via GC-MS and adjust stoichiometry or reaction time .

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